molecular formula C20H22N2O4S B6541065 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058184-59-0

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No. B6541065
CAS RN: 1058184-59-0
M. Wt: 386.5 g/mol
InChI Key: ZFWPHPGIIVRQIO-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxol group, a thiophene group, and a cyclopentyl group. The benzodioxol group is a type of aromatic ether that is often found in pharmaceuticals and natural products. The thiophene group is a five-membered ring containing four carbon atoms and a sulfur atom, which is a common motif in pharmaceuticals and dyes. The cyclopentyl group is a cycloalkane consisting of a five-membered ring of carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The benzodioxol and thiophene groups are aromatic and planar, while the cyclopentyl group is non-aromatic and would likely adopt a puckered conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it’s a pharmaceutical, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, future research could involve studying its pharmacokinetics, pharmacodynamics, and potential side effects .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-18(21-11-14-5-6-15-16(10-14)26-13-25-15)19(24)22-12-20(7-1-2-8-20)17-4-3-9-27-17/h3-6,9-10H,1-2,7-8,11-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWPHPGIIVRQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-yl)cyclopentyl)methyl)oxalamide

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